N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide, abbreviated as BTHQ, is a small molecule that is often used in synthetic organic chemistry. BTHQ has a wide range of applications in scientific research, including its use as a reagent and a catalyst in synthetic organic chemistry, as well as its ability to act as a ligand for metal ions. BTHQ is also used in medical research, as it has been shown to have anti-inflammatory and anti-cancer properties.
Scientific Research Applications
BTHQ has a wide range of applications in scientific research. One of its most common uses is as a reagent or catalyst in synthetic organic chemistry. BTHQ can be used to catalyze a variety of reactions, such as Diels-Alder reactions, Wittig reactions, and aldol condensations. BTHQ can also be used as a ligand for metal ions, such as copper and palladium, in the synthesis of organic compounds. In addition, BTHQ has been used in medical research, as it has been shown to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of BTHQ is not fully understood. However, it is believed that BTHQ binds to certain proteins and enzymes in the body, inhibiting their activity and thus reducing inflammation and cancer cell growth. BTHQ has also been shown to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
BTHQ has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BTHQ has anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines. BTHQ has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, BTHQ has been shown to have antioxidant properties, as it has been shown to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTHQ in lab experiments is its low cost and easy availability. BTHQ is relatively inexpensive, and can be easily purchased from chemical suppliers. In addition, BTHQ is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using BTHQ in lab experiments is its low solubility in organic solvents, which can make it difficult to use in certain reactions.
Future Directions
There are a number of potential future directions for research involving BTHQ. One potential direction is to explore the potential therapeutic applications of BTHQ in the treatment of diseases such as cancer and inflammation. In addition, further research could be conducted to explore the mechanism of action of BTHQ, as well as to investigate the potential synergistic effects of combining BTHQ with other compounds. Finally, further research could be conducted to investigate the potential applications of BTHQ in synthetic organic chemistry, such as its use as a reagent or catalyst in various reactions.
Synthesis Methods
BTHQ can be synthesized using a variety of methods. One of the most common methods is a reaction between an amine and a carboxylic acid. This reaction involves the formation of an amide bond between the amine and the carboxylic acid, resulting in the formation of BTHQ. Other methods of synthesis include the use of a Grignard reaction, a Friedel-Crafts reaction, and a Wittig reaction.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-7-5-11-22(15-18)30-17-24(28)26-21-13-12-19-10-6-14-27(23(19)16-21)25(29)20-8-3-2-4-9-20/h2-5,7-9,11-13,15-16H,6,10,14,17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHSJYMHTRFUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide |
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